

# Antifungal Properties of Substituted Thiadiazole Phenols: A Technical Guide

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## Compound of Interest

Compound Name: 4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol

Cat. No.: B1268699

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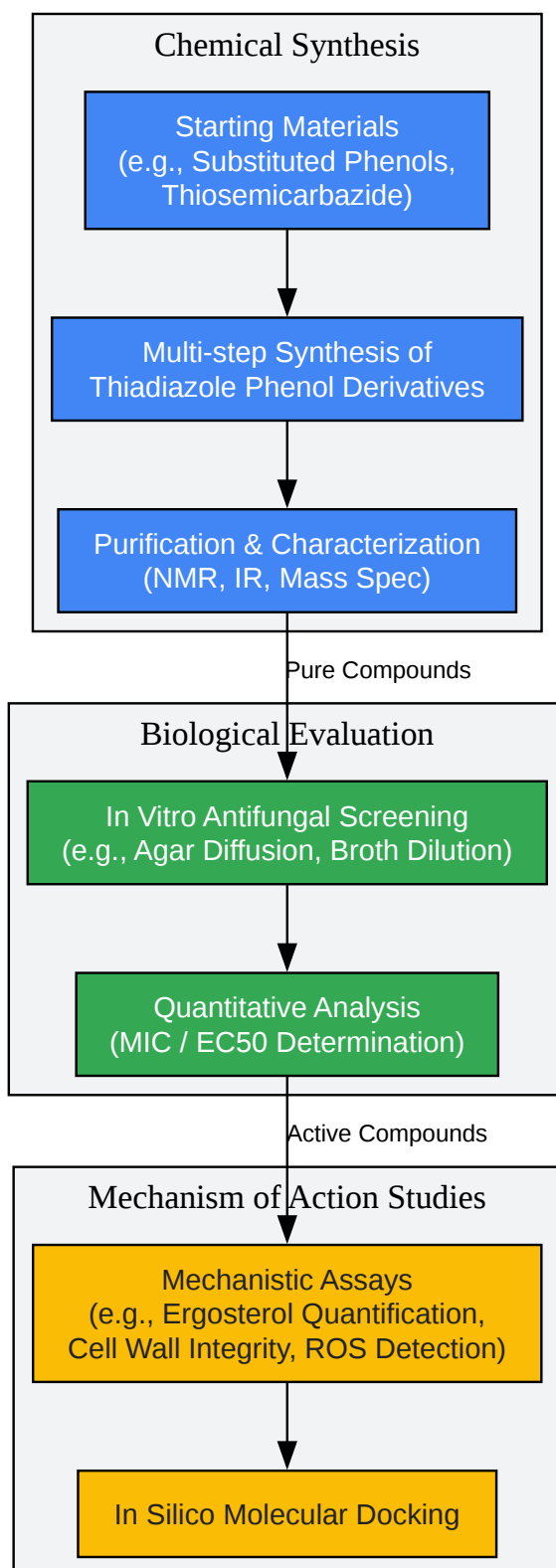
## Introduction

The emergence of drug-resistant fungal pathogens poses a significant threat to global health and agriculture. This has intensified the search for novel antifungal agents with unique mechanisms of action. Among the heterocyclic compounds being investigated, substituted 1,3,4-thiadiazoles have garnered considerable attention due to their diverse biological activities, including antifungal, antibacterial, and anticancer properties. The incorporation of a phenol moiety into the thiadiazole scaffold is a promising strategy, as phenolic compounds are known for their antimicrobial effects. The lipophilicity of the sulfur atom in the thiadiazole ring may also enhance the biological activity of these compounds.

This technical guide provides an in-depth overview of the antifungal properties of substituted thiadiazole phenols. It summarizes quantitative antifungal activity data, details the experimental protocols for synthesis and evaluation, and elucidates the proposed mechanisms of action through which these compounds exert their effects. The information is intended for researchers, scientists, and drug development professionals working in the field of mycology and medicinal chemistry.

## Synthesis and Evaluation Workflow

The development of novel thiadiazole-based antifungal agents typically follows a structured workflow, from initial chemical synthesis to comprehensive biological and mechanistic evaluation.



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Caption: General experimental workflow for thiadiazole phenol antifungal drug discovery.

## Quantitative Antifungal Activity

The antifungal efficacy of substituted thiadiazole phenols has been quantified against a range of fungal species, including clinically relevant *Candida* strains and plant pathogens. The data, primarily presented as Minimum Inhibitory Concentration (MIC) and half-maximal effective concentration (EC50), are summarized below.

**Table 1: In Vitro Antifungal Activity of 1,3,4-Thiadiazole Derivatives (3a-3l) against *Candida* Species**

Compound	<i>C. albicans</i> (ATCC 90028)	<i>C. krusei</i> (ATCC 6258)	<i>C. parapsilosis</i> (ATCC 22019)	<i>C. tropicalis</i> (ATCC 13803)	<i>C. albicans</i> (ATCC 10231)	<i>C. glabrata</i> (ATCC 2001)	<i>C. famata</i>	<i>C. lusitanae</i>
3k	10	10	10	10	5	10	10	20
3l	10	20	10	20	10	20	20	40
Fluconazole	5	10	2.5	2.5	2.5	5	5	2.5

\_Values  
are  
present  
ed as  
MIC50  
in  
µg/mL

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